Potassium hydrogen oxalate

Overview

Description

Potassium hydrogen oxalate, also known as potassium oxalate or this compound dihydrate, is an inorganic salt composed of potassium, hydrogen and oxalate ions. It is an important compound in many scientific and medical applications, and is widely used in research laboratories. This compound has many unique properties, including its ability to catalyze a variety of chemical reactions, its solubility in water, and its ability to form complexes with other compounds.

Scientific Research Applications

Structural Analysis : A neutron-diffraction study of potassium oxalate monohydrate revealed its structure consisting of oxalate ions hydrogen-bonded by water molecules into linear chains, held together by electrostatic interactions with potassium ions. This study provided insights into the planarity of the oxalate ion and the coordination of the water molecule in the structure (Chidambaram, Sequeira, & Sikka, 1964).

Nonlinear Optical Applications : Research on potassium hydrogen oxalate has indicated its potential as a nonlinear optical material. Studies demonstrated its suitability for nonlinear optical applications, confirmed through various characterizations like UV–Vis spectral study and second harmonic generation efficiency measurement (Jananakumar & Mani, 2013); (Devi & Jananakumar, 2020).

Radical Formation in Oxalate Systems : Studies have examined radicals in γ-irradiated this compound, contributing to the understanding of radical behaviors in such systems, which could be relevant in various chemical processes (Reddy, Lingam, & Rao, 1980).

Spectroscopic Studies : Vibrational spectra studies of this compound have been conducted, offering insights into the isotope effects in hydrogen-bonded crystals (Villepin & Novak, 1971).

Mechanical and Electrical Properties : Investigations have been done on the mechanical hardness and temperature-dependent electrical properties of this compound crystals, which could have implications in material science and engineering applications (Mahendra & Udayashankar, 2020).

CO2 Hydrogenation Catalysis : this compound has been studied in the context of CO2 hydrogenation, particularly regarding the role of potassium in promoting the stability of catalysts in such reactions (Gnanamani et al., 2017).

Mechanism of Action

Target of Action

Potassium binoxalate, also known as potassium hydrogen oxalate, primarily targets the dentin in teeth . Dentin hypersensitivity is a common problem, affecting a significant percentage of the population . The compound’s primary role is to alleviate this hypersensitivity .

Mode of Action

The mode of action of potassium binoxalate involves a dual action mechanism. It reacts with the smear layer on the dentin to precipitate microcrystals of calcium oxalate and potassium nitrate . These microcrystals penetrate deeply into the tubules and seal the entire dentinal surface with a continuous, acid-resistant complex . This action reduces dentinal hypersensitivity .

Biochemical Pathways

It is known that potassium plays a critical role in maintaining cellular function . Potassium ions can cross both the outer and inner mitochondrial membranes by means of multiple routes . A multitude of different potassium-selective and potassium-permeable channels mediate K+ uptake into energized mitochondria .

Pharmacokinetics

It is known that potassium, in general, is the primary intracellular cation found in virtually all body tissues . Total body potassium content is maintained by alterations in renal excretion of potassium in response to variations in intake .

Result of Action

The primary result of potassium binoxalate’s action is the reduction of dentinal hypersensitivity . Both potassium binoxalate gel and Nd:YAG laser treatment modalities have been found effective in reducing dentine hypersensitivity . Both treatment modalities resulted in recurrence, indicating that further studies are needed to discover an agent that can be considered as a "gold standard" .

Safety and Hazards

Future Directions

Potassium hydrogen oxalate has been studied for its potential applications in optoelectronics, signal conversion, optical data storage, frequency conversion, optical second harmonic generation, optical switching, and photonics . It has been found to have high optical non-linearity, making it a promising material for these applications .

Biochemical Analysis

Biochemical Properties

Potassium binoxalate plays a role in biochemical reactions, particularly in the management of dentinal hypersensitivity . It interacts with various biomolecules, including enzymes and proteins, within the dental structure. The nature of these interactions involves the reaction of Potassium binoxalate with the smear layer to precipitate microcrystals .

Cellular Effects

The effects of Potassium binoxalate on cells are primarily observed in dental cells, where it helps in managing dentinal hypersensitivity . It influences cell function by interacting with the cellular components of teeth, potentially impacting cellular metabolic processes within the dental structure.

Molecular Mechanism

The molecular mechanism of action of Potassium binoxalate involves its reaction with the smear layer on the surface of teeth. This reaction results in the precipitation of microcrystals, which contribute to the alleviation of dentinal hypersensitivity .

Temporal Effects in Laboratory Settings

In laboratory settings, Potassium binoxalate has shown effectiveness in reducing dentine hypersensitivity over a period of 9 months .

properties

IUPAC Name |

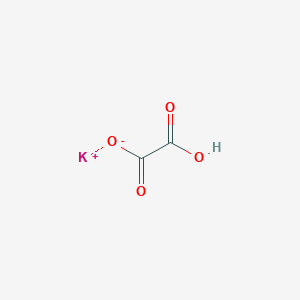

potassium;2-hydroxy-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.K/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTCDHVHZSGGJA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HKO4 | |

| Record name | POTASSIUM HYDROGEN OXALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9007 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059572 | |

| Record name | Potassium hydrogen oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Potassium hydrogen oxalate is an odorless white solid. Sinks in water. (USCG, 1999), Colorless solid; Slightly hygroscopic; Slightly soluble in alcohol; [HSDB] Colorless crystals; [MSDSonline] | |

| Record name | POTASSIUM HYDROGEN OXALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9007 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium binoxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6778 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

2 at 68 °F (USCG, 1999) - Denser than water; will sink, 2.0 | |

| Record name | POTASSIUM HYDROGEN OXALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9007 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM ACID OXALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/671 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Monoclinic, colorless crystals | |

CAS RN |

127-95-7 | |

| Record name | POTASSIUM HYDROGEN OXALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9007 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium acid oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanedioic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium hydrogen oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hydrogen oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM BINOXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3W2519LG2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POTASSIUM ACID OXALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/671 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes | |

| Record name | POTASSIUM ACID OXALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/671 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B91213.png)

![(1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol](/img/structure/B91215.png)

![6-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B91221.png)